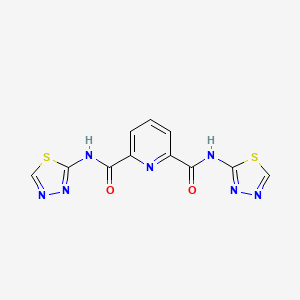

2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide

CAS No.: 377064-40-9

Cat. No.: VC11992805

Molecular Formula: C11H7N7O2S2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 377064-40-9 |

|---|---|

| Molecular Formula | C11H7N7O2S2 |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | 2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide |

| Standard InChI | InChI=1S/C11H7N7O2S2/c19-8(15-10-17-12-4-21-10)6-2-1-3-7(14-6)9(20)16-11-18-13-5-22-11/h1-5H,(H,15,17,19)(H,16,18,20) |

| Standard InChI Key | QWRGXHKRNNOPMI-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)C(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3 |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3 |

Introduction

Key Findings

2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (CAS: 377064-40-9) is a heterocyclic organic compound characterized by a central pyridine ring flanked by two carboxamide groups, each substituted with a 1,3,4-thiadiazole moiety. With a molecular formula of and a molecular weight of 333.4 g/mol, this compound has emerged as a focal point in medicinal chemistry due to its structural versatility and potential anticancer properties. Its synthesis involves multi-step condensation reactions, and its mechanism of action targets critical cellular processes such as DNA replication and protein synthesis. Recent studies highlight its ability to induce apoptosis in cancer cells, positioning it as a promising candidate for oncotherapeutic development.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core substituted at the 2- and 6-positions with carboxamide groups. Each carboxamide is further functionalized with a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This arrangement creates a planar, conjugated system that enhances electronic delocalization, contributing to its stability and reactivity.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.4 g/mol |

| CAS Registry Number | 377064-40-9 |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

| Crystallinity | 66.37% (via XRD analysis) |

The compound’s crystallinity, determined via X-ray diffraction (XRD), underscores its structural rigidity, which is critical for interactions with biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide typically follows a multi-step protocol:

-

Condensation Reaction: Pyridine-2,6-dicarboxylic acid is reacted with amino derivatives of 1,3,4-thiadiazoles under reflux conditions in ethanol or chloroform .

-

Purification: The crude product is precipitated, filtered under reduced pressure, and recrystallized from solvents like chloroform .

-

Yield Optimization: Reported yields range from 72% to 85%, depending on reaction time and solvent choice .

Analytical Characterization

-

Spectroscopic Methods: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular structure and purity .

-

XRD Analysis: Reveals a crystallinity index of 66.37%, indicative of a well-ordered lattice structure .

-

Thermal Analysis: Differential scanning calorimetry (DSC) data show decomposition temperatures above 250°C, highlighting thermal stability.

Mechanism of Biological Action

Interaction with Molecular Targets

The compound inhibits enzymes and receptors involved in DNA replication and protein synthesis. Its thiadiazole moieties facilitate chelation with metal ions or hydrogen bonding with biomolecular targets, disrupting cellular machinery . For example:

-

DNA Topoisomerase Inhibition: The planar structure intercalates into DNA, hindering topoisomerase activity and preventing replication.

-

Proteasome Dysregulation: Thiadiazole groups bind to proteasomal subunits, impairing protein degradation and triggering apoptosis.

Apoptosis Induction

In cancer cells, the compound upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic markers (e.g., Bcl-2), leading to mitochondrial membrane depolarization and caspase-3 activation.

Comparison with Related Compounds

Pyridine-2,6-dicarboxamide Derivatives

-

Unsubstituted Analogs: Lack thiadiazole groups and show reduced bioactivity due to diminished electronic interactions.

-

Triazole-Substituted Derivatives: Exhibit comparable anticancer activity but lower thermal stability.

Thiadiazole-Containing Compounds

-

Mercaptothiadiazole Derivatives: Enhanced metal-ion chelation capacity, making them suitable for fluorescent sensing applications (e.g., Fe and Hg detection) .

-

Benzothiadiazole Hybrids: Broader antimicrobial spectra but higher cytotoxicity.

Research Advancements and Future Directions

Recent Innovations

-

Nanoparticle Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability and reduces off-target effects.

-

Combination Therapies: Synergistic effects observed with cisplatin, lowering required dosages and mitigating resistance.

Challenges and Opportunities

-

Solubility Limitations: Poor aqueous solubility necessitates prodrug development or structural modifications.

-

In Vivo Studies: Pending pharmacokinetic and toxicity profiling in animal models to advance toward clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume